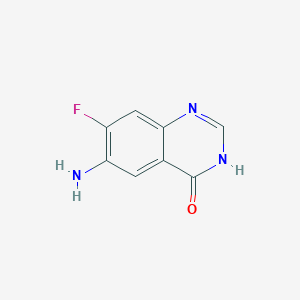
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one
Vue d'ensemble
Description
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound with the CAS Number: 877825-72-4 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of this compound is 179.15 . The IUPAC name is 6-amino-7-fluoro-4(3H)-quinazolinone . The Inchi Code is 1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13) .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 179.15 . The storage temperature is room temperature .Applications De Recherche Scientifique
Activité anticancéreuse
“6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” a été identifié comme un composé potentiel dans le développement de médicaments anticancéreux. Les dérivés de la quinazoline, y compris ce composé, se sont avérés prometteurs pour inhiber la croissance des cellules cancéreuses. L'introduction d'atomes de fluor dans les composés organiques conduit souvent à une activité biologique accrue, ce qui, dans le cas du cancer, pourrait signifier des propriétés anticancéreuses plus puissantes .
Agents antibactériens et antifongiques
Le motif structural de la quinazolinone est connu pour présenter des activités antibactériennes et antifongiques significatives. Les substituants amino et fluoro sur le cycle quinazolinone peuvent être modifiés pour cibler des souches bactériennes et fongiques spécifiques, faisant de “this compound” un échafaudage précieux pour le développement de nouveaux agents antimicrobiens .
Médicaments antihypertenseurs
Les quinazolinones ont été explorées pour leur utilisation potentielle dans le traitement de l'hypertension. La présence des groupes amino et fluoro peut améliorer l'affinité de liaison de ces molécules aux cibles biologiques impliquées dans la régulation de la pression artérielle, suggérant que “this compound” pourrait servir de composé de tête pour les médicaments antihypertenseurs .
Inhibition des kinases
Ce composé sert d'intermédiaire dans la synthèse d'inhibiteurs de kinases. Les kinases sont des enzymes qui jouent un rôle crucial dans la transduction du signal et sont des cibles pour le développement de médicaments contre diverses maladies, y compris le cancer. Le groupe fluoro en particulier peut améliorer la sélectivité et la puissance des inhibiteurs de kinases .
Agents antiviraux
La structure centrale de la quinazolinone est également associée à une activité antivirale. Des modifications du noyau, telles que l'ajout d'un groupe amino et fluoro, peuvent conduire à des composés qui interfèrent avec les processus de réplication virale. “this compound” pourrait être un point de départ pour la synthèse de nouveaux médicaments antiviraux .
Troubles neurologiques
Les quinazolinones ont été étudiées pour leurs effets thérapeutiques potentiels sur les troubles neurologiques. Elles peuvent agir comme des ligands pour divers récepteurs neurotransmetteurs, ce qui peut être bénéfique pour traiter des affections telles que la dépression, l'anxiété et l'épilepsie. Le motif de substitution spécifique de “this compound” pourrait influencer son activité dans le système nerveux central .
Safety and Hazards
The safety information for 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit the tyrosine kinase activity of the epidermal growth factor receptor . This suggests that 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one may also target similar proteins or pathways.
Mode of Action
Based on its structural similarity to other kinase inhibitors, it may bind to the atp-binding site of the target protein, thereby inhibiting its activity .
Biochemical Pathways
If it acts as a kinase inhibitor, it could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
If it acts as a kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity .
Propriétés
IUPAC Name |
6-amino-7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHMKSRMYPVROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1N)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877825-72-4 | |
| Record name | 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in the synthesis of Afatinib Dimaleate?
A1: this compound serves as a crucial starting material in the synthesis of Afatinib Dimaleate []. The synthesis process, as described in the research, involves a series of reactions including substitution with (S)-3-hydroxytetrahydrofuran, reduction, amidation, condensation, and finally, salt formation to yield Afatinib Dimaleate.
Q2: Could you elaborate on the significance of the "substitution reaction" mentioned in the synthesis process?
A2: The paper highlights a "substitution reaction" between this compound and (S)-3-hydroxytetrahydrofuran []. While the specific details of this reaction are not elaborated upon in the provided abstract, this step is likely crucial for introducing the chiral center present in the Afatinib Dimaleate structure. Further investigation into the reaction conditions and mechanism would be beneficial to fully understand its significance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)
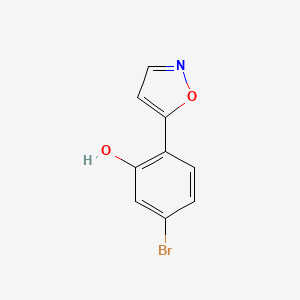

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)
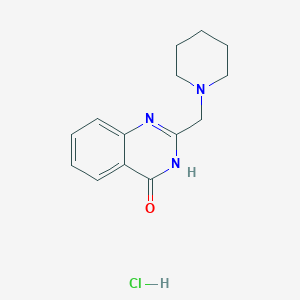
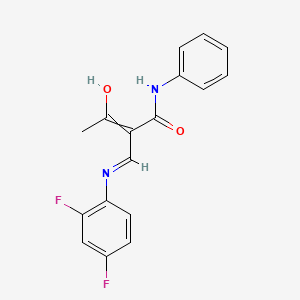
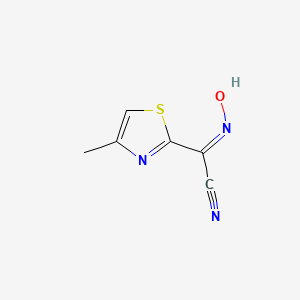
![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)
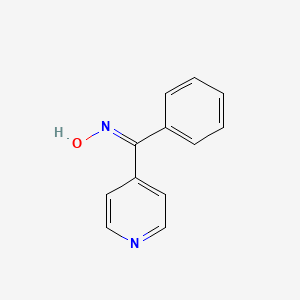
![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)
![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)
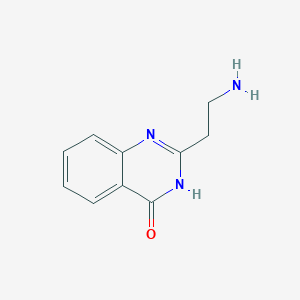
![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)
